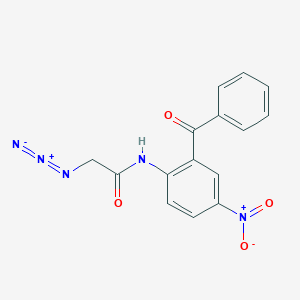

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Description

BenchChem offers high-quality 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O4/c16-19-17-9-14(21)18-13-7-6-11(20(23)24)8-12(13)15(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXZKDFJNXQQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537640 | |

| Record name | 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58077-08-0 | |

| Record name | 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and characterization of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a molecule of significant interest in medicinal chemistry and chemical biology. The azide moiety serves as a versatile chemical handle for bioconjugation via "click chemistry," while the benzophenone and nitro-aromatic core structures are prevalent in pharmacologically active compounds. This document offers a two-step synthetic protocol, beginning with the acylation of 2-amino-5-nitrobenzophenone to form a chloroacetamide intermediate, followed by nucleophilic substitution to introduce the azide group. We provide in-depth experimental procedures, a discussion of the underlying chemical principles, comprehensive characterization data, and critical safety protocols for handling the energetic azide functionality.

Foreword: The Imperative of Safety with Azido Compounds

Organic azides are high-energy molecules that demand the utmost respect and caution in a laboratory setting.[1] They are potentially explosive and can be sensitive to heat, light, shock, and friction.[2][3][4] Before commencing any experimental work described herein, a thorough review of safety protocols is mandatory.

Core Safety Mandates:

-

Hazard Assessment: The target molecule, C₁₅H₁₁N₅O₄, has a higher nitrogen-to-carbon ratio than recommended by the "Rule of Six," increasing its potential instability.[1][3] All manipulations must be conducted on the smallest possible scale.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety glasses. All work involving the azide must be performed in a certified chemical fume hood, behind a blast shield.[1][4][5]

-

Avoid Incompatibilities:

-

Metals: Never use metal spatulas or needles to handle azides, as this can form highly shock-sensitive heavy metal azides.[1][3][4][5] Use plastic or ceramic spatulas.

-

Acids: Avoid contact with acids, which can generate the highly toxic and explosive hydrazoic acid.[3][4]

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[2][3][4]

-

-

Purification and Handling:

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[1][3][5] Never mix azide waste with acidic waste streams.[3]

Rationale and Synthetic Strategy

The synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is logically approached via a two-step sequence. This strategy is predicated on the robust and well-documented reactivity of primary aromatic amines and alkyl chlorides.

-

Step 1: Amide Formation. The synthesis commences with the acylation of the commercially available 2-amino-5-nitrobenzophenone.[6][7] This primary amine is reacted with chloroacetyl chloride in a nucleophilic acyl substitution to form the stable intermediate, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide. This reaction selectively forms the amide bond, leaving the chloro-group intact as a reactive site for the subsequent step.

-

Step 2: Azidation. The chloroacetamide intermediate possesses an activated α-chloro group, which is an excellent electrophile for nucleophilic substitution. By reacting this intermediate with sodium azide (NaN₃), the chloride is displaced via an Sₙ2 mechanism to yield the final target molecule.[][9][10] This is a standard and efficient method for introducing the azido functionality.[11][12][13][14]

The complete workflow is illustrated below.

Detailed Experimental Protocols

Part A: Synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (Intermediate)

This protocol is adapted from standard procedures for the acylation of aromatic amines.[15][16]

Materials & Reagents:

-

2-Amino-5-nitrobenzophenone (MW: 242.23 g/mol )[7]

-

Chloroacetyl chloride (MW: 112.94 g/mol )

-

Pyridine or Triethylamine (Base)

-

Ethyl Acetate (Solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in ethyl acetate.

-

Add a suitable base such as pyridine or triethylamine (1.2 eq) to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield a solid product.

Part B: Synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (Target Molecule)

This procedure is based on established methods for converting alkyl halides to alkyl azides.[11][12][13][14]

Materials & Reagents:

-

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (Intermediate from Part A, MW: 318.71 g/mol )[17]

-

Sodium Azide (NaN₃, MW: 65.01 g/mol )

Procedure:

-

CRITICAL SAFETY STEP: Set up the reaction in a fume hood behind a blast shield. Ensure no acidic materials are nearby.

-

In a round-bottom flask, dissolve the N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium azide (1.3-1.5 eq) to the solution. Use a plastic or ceramic spatula for this transfer.

-

Heat the mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual sodium azide and other inorganic salts.

-

If the product does not precipitate, the mixture can be poured into cold water to induce precipitation, followed by filtration.

-

Dry the resulting solid product, 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, under vacuum at a low temperature (do not heat). The product should be stored immediately in a cool, dark place.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide.

| Property | Data | Source |

| Molecular Formula | C₁₅H₁₁N₅O₄ | [18] |

| Molecular Weight | 325.28 g/mol | [18] |

| Appearance | Expected to be a solid | - |

| IR (N₃ stretch) | ~2100 cm⁻¹ (strong, sharp) | [11][12] |

| IR (Amide C=O) | ~1660-1680 cm⁻¹ | [11][12][15] |

| IR (Amide N-H) | ~3250-3300 cm⁻¹ | [11][12] |

| ¹H NMR (CH₂-N₃) | Singlet, ~4.0-4.2 ppm | [11][12] |

| ¹H NMR (N-H) | Singlet, ~10.0 ppm | [11][12] |

| ¹H NMR (Aromatic) | Multiplets, ~7.0-8.5 ppm | - |

| Mass Spec (M+) | m/z ≈ 325.08 | [18] |

Expert Analysis of Characterization Data:

-

Infrared (IR) Spectroscopy: The single most diagnostic piece of evidence for a successful reaction is the appearance of a very strong, sharp absorption band around 2100 cm⁻¹. This peak is characteristic of the asymmetric stretching vibration of the azide functional group.[19][20][21] Its presence, along with the disappearance of the C-Cl stretching frequency from the intermediate, provides compelling evidence for the conversion. The amide C=O and N-H stretches should also be clearly visible.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum should show a distinct singlet in the region of 4.0-4.2 ppm, corresponding to the two protons of the methylene group (CH₂) adjacent to the azide.[11][12] The aromatic region will be complex due to the two substituted phenyl rings. A downfield singlet, often broad, corresponding to the amide N-H proton should also be observed.

-

Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR will confirm the presence of all 15 carbons in the molecule. Key signals include the two carbonyl carbons (benzophenone and amide), the methylene carbon (CH₂), and the various aromatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide a molecular ion peak that matches the calculated exact mass of the compound (325.0811 Da).[18] A common fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂, 28 Da), which may be observed in the mass spectrum.

Conclusion

This guide outlines a reliable and verifiable two-step synthesis for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide from readily available starting materials. The protocols provided, when executed with the stringent safety precautions detailed, offer a clear path to obtaining this valuable chemical probe. The multi-faceted characterization strategy ensures the structural integrity and purity of the final product, making it suitable for subsequent applications in drug discovery, proteomics, and advanced materials science, where the azide handle can be leveraged for molecular assembly and bioconjugation.

References

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

-

Azides - Safe Work Procedure. (2022). University of Victoria, Occupational Health, Safety & Environment. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety. [Link]

-

Azide Compounds. Stanford University, Environmental Health & Safety. [Link]

-

Kim, J., Lee, C. W., & Choi, J. H. (2017). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. Physical Chemistry Chemical Physics, 19(3), 1806-1811. [Link]

-

Chiacchio, U., Rescifina, A., & Iannazzo, D. (2020). Transition Metal Catalyzed Azidation Reactions. Molecules, 25(19), 4436. [Link]

-

Information on Azide Compounds. Stanford University, Environmental Health & Safety. [Link]

-

Vandenbroucke, S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608–12615. [Link]

-

Lesar, A., & Hodoscek, M. (2001). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). ResearchGate. [Link]

-

Gasteiger, J., et al. (2023). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. The Journal of Chemical Physics, 159(20). [Link]

-

Azide synthesis Definition. Fiveable. [Link]

- Lee, K.-K., et al. (2010). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. The Journal of Chemical Physics, 132(8).

-

Synthesis of alkyl azides. Organic Chemistry Portal. [Link]

- Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3.

-

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

- Tanimoto, H., & Nishiyama, S. (2013). Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products.

- Patel, R., & Patel, P. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 209-213.

- Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.

-

Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 710–714. [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

-

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. Chemsrc. [Link]

-

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide. PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-N-(2-benzoyl-4-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

Missioui, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 425–430. [Link]

- Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1429-1430.

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. ucd.ie [ucd.ie]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. uvic.ca [uvic.ca]

- 6. CAS 1775-95-7: 2-Amino-5-nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 9. fiveable.me [fiveable.me]

- 10. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 11. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. ijpsr.info [ijpsr.info]

- 16. prepchem.com [prepchem.com]

- 17. N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | C15H11ClN2O4 | CID 88706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | C15H11N5O4 | CID 13345167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Introduction

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a complex organic molecule, stands at the intersection of several critical areas in pharmaceutical and chemical research. With the chemical formula C₁₅H₁₁N₅O₄ and a molecular weight of 325.28 g/mol , its structure incorporates an azide group, a nitroaromatic system, and an amide linkage, features that portend a unique and challenging physicochemical profile.[1][2] This guide provides a comprehensive exploration of these properties, offering both theoretical insights and detailed experimental protocols for their determination. Understanding these characteristics is paramount for researchers in drug development, as they fundamentally influence a compound's behavior, from its synthesis and handling to its ultimate biological activity and formulation. This document is intended for researchers, scientists, and drug development professionals, providing the in-depth technical knowledge necessary for the safe and effective utilization of this compound. One of the known applications of this compound is as an intermediate in the synthesis of Nitrazepam.[3][4]

Chemical Identity and Structure

-

IUPAC Name: 2-azido-N-(2-benzoyl-4-nitrophenyl)acetamide[1]

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[O-])NC(=O)CN=[N+]=[N-][1]

The molecular architecture of this compound is defined by a central N-(2-benzoyl-4-nitrophenyl)acetamide core. The presence of the benzoyl group and the nitro group on the phenyl ring significantly influences the electron distribution and overall geometry of the molecule. The acetamide linker connects this aromatic system to a reactive 2-azidoethyl group. The azide functionality is a critical determinant of the compound's chemical reactivity and also introduces significant safety considerations.

Predicted and Known Physicochemical Properties

A summary of the core physicochemical parameters for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is presented below. It is important to note that while some properties are computationally predicted, others are based on preliminary data from suppliers and require experimental verification for definitive characterization.

| Property | Value/Information | Source |

| Molecular Weight | 325.28 g/mol | PubChem[1][2] |

| XLogP3 (Predicted) | 3.9 | PubChem[1] |

| Appearance | White Solid | United States Biological, Shanghai Huicheng Biological[3][4] |

| Solubility | Soluble in Chloroform, Methanol | United States Biological, Shanghai Huicheng Biological[3][4] |

| Melting Point | Not experimentally determined | N/A |

| pKa | Not experimentally determined | N/A |

| Aqueous Solubility | Not experimentally determined | N/A |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted and preliminary data must be substantiated through robust experimental analysis. The following section outlines detailed protocols for the determination of key physicochemical properties. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[7]

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is introduced into a capillary tube, which is then sealed at one end.[8][9] The tube is tapped gently to pack the sample to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[7]

-

Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as it approaches the expected melting point.[10]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is the melting point of the compound.[8][10]

-

Replicate Analysis: The determination should be repeated at least twice with fresh samples to ensure consistency and accuracy.[10]

Solubility Profiling

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation.[11][12] The solubility of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide will be assessed in various solvents to establish a comprehensive profile.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[13]

-

Sample Preparation: An excess amount of the compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.[14]

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: For aqueous solutions, the pH of the final saturated solution is measured, as it significantly impacts the solubility of ionizable compounds.[11]

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, and target engagement.[15][16] Given the presence of an amide proton and the potential for the nitro and benzoyl groups to influence the electronic environment, determining the pKa is essential.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure adequate solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH with a calibrated electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of this curve. For more complex molecules, specialized software can be used to analyze the titration data and determine the pKa values.

Lipophilicity Assessment (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity.[17][18] It is a critical predictor of a drug's ability to cross biological membranes.[19]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[17]

Safety and Handling of an Azido-Containing Compound

The presence of the azido group (N₃) in 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide necessitates stringent safety protocols. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[20][21] The nitro group can further enhance this energetic character.

Core Safety Directives:

-

Explosion Hazard: Azides can decompose violently upon heating or mechanical shock.[20][22] It is crucial to avoid heating the solid material and to handle it with care, avoiding friction or grinding. Reactions should be conducted on the smallest possible scale.

-

Toxicity: The azide ion is acutely toxic, with a toxicity profile similar to cyanide.[20] It can be harmful if swallowed, inhaled, or absorbed through the skin.[22]

-

Incompatible Materials:

-

Metals: Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly explosive and shock-sensitive metal azides.[22] The use of metal spatulas or contact with metal surfaces should be strictly avoided.[22][23] Plastic or ceramic spatulas are recommended.[23]

-

Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[22][24]

-

Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of explosive di- and tri-azidomethane.[20][21][24]

-

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[22][23] For reactions with a higher risk of explosion, a blast shield should be used.[23]

-

Waste Disposal: Azide-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines.[20] It should never be poured down the drain, as it can react with metal pipes to form explosive deposits.[22]

Conclusion

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is a molecule with significant potential in chemical synthesis and, by extension, in the development of new therapeutic agents. However, its complex structure, featuring both highly energetic and biologically relevant functional groups, demands a thorough and cautious approach to its characterization and use. This guide has provided a framework for understanding and experimentally determining its core physicochemical properties, from melting point and solubility to pKa and lipophilicity. The paramount importance of adhering to strict safety protocols due to the presence of the azide group cannot be overstated. By integrating the theoretical knowledge with the practical experimental workflows and safety guidelines presented herein, researchers can confidently and responsibly unlock the full potential of this intriguing compound.

References

-

ACS Publications. (2021). Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. The Journal of Organic Chemistry. [Link]

-

UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Luo, Q. (2018). Handling Azide Compounds. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

Pardeshi, A. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

-

Semantic Scholar. (n.d.). Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

ACS Publications. (n.d.). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

ResearchGate. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. [Link]

-

PubChem. (n.d.). 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. [Link]

-

Chemsrc. (n.d.). 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. [Link]

-

ResearchGate. (2025). Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

ChemBK. (2024). 2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide. [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]

-

Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. [Link]

-

International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link]

-

SciSpace. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. [Link]

Sources

- 1. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | C15H11N5O4 | CID 13345167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. CAS#:58077-08-0 | 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | Chemsrc [chemsrc.com]

- 6. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | 58077-08-0 [chemicalbook.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mrupp.info [mrupp.info]

- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 17. acdlabs.com [acdlabs.com]

- 18. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 19. Introduction to log P and log D in drug development [pion-inc.com]

- 20. ucd.ie [ucd.ie]

- 21. safety.pitt.edu [safety.pitt.edu]

- 22. chemistry.unm.edu [chemistry.unm.edu]

- 23. artscimedia.case.edu [artscimedia.case.edu]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Photoactivation of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide: Mechanism and Application

Abstract

Photoactivatable cross-linking agents are indispensable tools in modern chemical biology and drug discovery, enabling the covalent capture of transient, low-affinity biomolecular interactions in their native context. This guide provides an in-depth examination of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a trifunctional photo-probe. We will dissect its core photoactivation mechanism, from initial photon absorption to the generation of a highly reactive nitrene intermediate and its subsequent covalent insertion reactions. This document offers researchers and drug development professionals the foundational principles, field-proven experimental protocols, and data interpretation frameworks necessary to effectively leverage this powerful molecule for target identification and interaction mapping.

Introduction: The Need for Covalent Capture

Understanding biomolecular interactions is fundamental to deciphering cellular processes and developing targeted therapeutics. However, many critical interactions, such as those between a small molecule drug and its protein target or within dynamic protein complexes, are transient and often possess low affinity, making them difficult to study using traditional biochemical methods. Photo-induced cross-linking (PIC) provides a powerful solution by generating a highly reactive chemical species in situ upon light activation, which then forms a stable covalent bond with nearby molecules, effectively "trapping" the interaction for subsequent analysis.[1]

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is a sophisticated photo-probe designed for such applications. Its structure is notable for three key functionalities:

-

An azido (-N₃) group: The primary photo-reactive moiety.

-

A nitrophenyl group: This chromophore modulates the electronic properties of the azide, allowing for activation with longer, less biologically damaging wavelengths of UV light.[2]

-

A benzoyl group: This aromatic ketone can also participate in photochemical reactions and adds another layer of functionality, potentially as a triplet sensitizer.[3]

This guide will explore the precise mechanism by which this molecule transforms from an inert probe into a potent cross-linking agent upon photoactivation.

The Core Photoactivation Mechanism

The utility of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide as a cross-linker is rooted in the photochemistry of the aryl azide group. The process can be understood as a sequence of discrete photochemical and chemical events.

Step 1: Photon Absorption and Excitation

The process begins when the molecule absorbs a photon of light. Unlike simple phenyl azides which require high-energy, short-wavelength UV light (e.g., 254-275 nm), the presence of the electron-withdrawing nitro group on the phenyl ring shifts the absorption maximum to longer wavelengths (long-wave UV, typically 300-460 nm).[2] This is a critical design feature, as longer wavelengths are less energetic and significantly reduce potential damage to sensitive biological samples like proteins and nucleic acids.[1]

Step 2: Formation of the Nitrene Intermediate

Upon absorbing a photon and reaching an electronically excited state, the azido group undergoes rapid decomposition. It extrudes a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive and electron-deficient species known as a nitrene .[2][4]

R-N₃ + hν → [R-N₃] → R-N: + N₂↑*

This generated aryl nitrene is the key reactive intermediate responsible for cross-linking. It is exceptionally short-lived, and its subsequent reactions occur in immediate proximity to where it was generated, ensuring that cross-linking is specific to the site of interaction.[5]

Step 3: Nitrene Insertion and Covalent Cross-Linking

The generated nitrene is a potent electrophile that can react with a wide variety of chemical bonds. Its primary and most useful reaction pathway in a biological context is insertion into C-H, N-H, and O-H bonds, which are abundant in proteins, nucleic acids, and other biomolecules.[4] This insertion reaction forms a new, stable covalent bond, permanently linking the probe (and its attached ligand or binding partner) to the interacting biomolecule.

The non-specific reactivity of the nitrene is a key advantage, as it does not require a specific functional group on the target molecule for reaction, making it a versatile tool for labeling even relatively inert binding sites.[3]

Caption: The photoactivation pathway of an aryl azide probe.

Experimental Characterization & Protocols

Validating the mechanism and identifying the products of a photo-cross-linking experiment requires specialized techniques capable of detecting transient species and pinpointing covalent modifications.

Detecting Reactive Intermediates: Transient Absorption Spectroscopy (TAS)

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates.[6] In a typical TAS experiment, a short laser pulse (the "pump") excites the sample, and a second, time-delayed light pulse (the "probe") measures the change in absorbance as the excited molecules relax or react.[7]

-

Causality: By varying the delay time between the pump and probe pulses, a time-resolved spectrum can be constructed. This allows researchers to directly observe the decay of the initial azide species and the formation and subsequent decay of the nitrene intermediate, providing direct evidence for the proposed mechanism.[5][8] The kinetics of these processes can be measured on timescales from picoseconds to microseconds.[9]

Table 1: Key Parameters for Photo-Cross-Linking Experiments

| Parameter | Recommended Range | Rationale & Justification |

| Probe Concentration | 10 µM - 1 mM | Must be empirically determined. Lower concentrations minimize non-specific labeling, while higher concentrations can increase cross-linking efficiency.[4] |

| UV Irradiation Wavelength | 300 - 460 nm | Optimal for nitrophenyl azides to maximize activation efficiency while minimizing damage to biological samples.[2] |

| UV Irradiation Time | 1 - 15 minutes | Dependent on UV lamp intensity and sample geometry. Time should be minimized to prevent sample degradation while ensuring sufficient activation. |

| Target Concentration | > 1 µM | Higher target concentration favors intermolecular cross-linking over probe self-reaction or reaction with solvent. |

Protocol: General Photo-Cross-Linking of a Protein-Ligand Interaction

This protocol provides a framework for using 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (or a derivative) to identify the binding partners of a specific ligand.

Materials:

-

Photo-probe conjugated to your ligand of interest.

-

Purified target protein or cell lysate.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

UV lamp with an emission maximum around 350-365 nm (e.g., a CL-1000 Ultraviolet Crosslinker).

-

SDS-PAGE reagents.

-

Ice bucket.

Methodology:

-

Sample Preparation:

-

In a microcentrifuge tube or a well of a 24-well plate, combine the target protein/lysate with the photo-probe-ligand conjugate. A typical final probe concentration is 10-100 µM.

-

Include a negative control sample without the photo-probe and another control that is not exposed to UV light.

-

Incubate the mixture for 15-30 minutes on ice or at 4°C to allow for binding equilibrium to be reached.

-

-

UV Irradiation:

-

Place the samples on ice, open the tube caps, and position them directly under the UV lamp.

-

Irradiate the samples with 350 nm UV light for 5-15 minutes. The optimal distance and time must be determined empirically. Self-Validation: The non-irradiated control should show no cross-linking, confirming that the reaction is light-dependent.

-

-

Analysis of Cross-Linking:

-

Following irradiation, add 4X SDS-PAGE loading buffer to each sample and boil for 5 minutes.

-

Resolve the proteins via SDS-PAGE.

-

Visualize the proteins using Coomassie Blue staining or Western blotting with an antibody against the target protein or an affinity tag. A successful cross-link will be indicated by the appearance of a new, higher molecular weight band corresponding to the target-probe conjugate.

-

Protocol: Identification of Cross-Linking Site by Mass Spectrometry

Methodology:

-

Band Excision: After Coomassie staining, excise the higher molecular weight band corresponding to the cross-linked complex from the SDS-PAGE gel. Also, excise the corresponding region from the control lane.

-

In-Gel Digestion:

-

Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.

-

Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

-

Alkylate the cysteines with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

-

Wash and dehydrate the gel pieces with ACN.

-

Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) and incubate overnight at 37°C.

-

-

Peptide Extraction and LC-MS/MS Analysis:

-

Extract the digested peptides from the gel pieces using a series of ACN and formic acid washes.

-

Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).

-

Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Data Analysis:

-

Use specialized search algorithms (e.g., pLink, XlinkX) to identify cross-linked peptides. These algorithms search the MS/MS data for pairs of peptides that are covalently linked by the mass of the reacted photo-probe remnant.

-

The identification of a cross-linked peptide pair reveals the precise amino acid residue on the target protein that was modified by the photo-probe, thus mapping the interaction site.

-

Caption: A typical workflow for a photo-cross-linking experiment.

Conclusion and Future Outlook

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide represents a class of powerful chemical tools for the study of biomolecular interactions. Its mechanism of action, centered on the light-induced generation of a highly reactive nitrene, allows for the covalent capture of binding events that are otherwise difficult to detect. By understanding the principles of photoactivation and employing rigorous, self-validating experimental protocols, researchers can successfully map drug-target binding sites, delineate protein-protein interaction networks, and gain critical insights into dynamic biological systems. The continued development of probes with further refined photochemical properties, such as activation by visible or two-photon light, promises to further expand the utility of this essential technique.[10][11]

References

-

BenchChem. (2025). Application Notes and Protocols for Photo-Crosslinking with p-Methyl-cinnamoyl Azide. BenchChem. 4.[4]

-

Gritsan, N., Polshakov, D. A., Tsao, M. L., & Platz, M. S. (2005). A study of 2-azido-3,5-dichlorobiphenyl by nano- and picosecond laser flash photolysis and computational methods. ResearchGate. .[8]

-

Suchanek, M., Radzikowska, A., & Thiele, C. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(5), 2190-2202. .[1]

-

Gritsan, N., & Platz, M. S. (2010). Photochemistry of Azides: The Azide/Nitrene Interface. ResearchGate. .[5]

-

Chen, Z., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109. .[12]

-

Rahimi, F., Maiti, P., & Bitan, G. (2022). Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) Applied to Amyloidogenic Peptides. JoVE. .[13]

-

Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific. .[2]

-

Missioui, M., Guerrab, W., Mague, J. T., & Ramli, Y. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1429–1430. .[14]

-

Zou, K., & Zhao, Y. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. Photochemical & Photobiological Sciences, 11(3), 488-498. .[10]

-

National Center for Biotechnology Information. (n.d.). 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. PubChem. .[15]

-

ResearchGate. (n.d.). Transient absorption spectra at early (a and d) and late (c and f) delay times. .[9]

-

Edinburgh Instruments. (n.d.). Transient Absorption Spectroscopy. .[6]

-

Chemistry For Everyone. (2024). What Is Transient Absorption Spectroscopy? YouTube. .[7]

-

Melvin, T., & Schuster, G. B. (1990). The photochemistry of acetyl-substituted aroyl azides: the design of photolabeling agents for inert sites in hydrophobic regions. Photochemistry and Photobiology, 51(2), 155-160. .[3]

-

Rowley, J. M., & Yoon, T. P. (2016). Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid Catalysis. Accounts of Chemical Research, 49(9), 1928-1937. .[11]

Sources

- 1. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]

- 2. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. The photochemistry of acetyl-substituted aroyl azides: the design of photolabeling agents for inert sites in hydrophobic regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. edinst.com [edinst.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photoactivatable fluorophores and techniques for biological imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | C15H11N5O4 | CID 13345167 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

This guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's electronic transitions, a detailed protocol for spectral acquisition, and an in-depth interpretation of the resulting spectral data.

Introduction: Unveiling the Electronic Landscape

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (C₁₅H₁₁N₅O₄) is a complex organic molecule featuring multiple chromophoric systems.[1] Its structure incorporates a benzophenone moiety, a nitro-substituted aniline derivative, and an azide group. Each of these functional groups contributes to the molecule's unique electronic absorption profile in the UV-Vis region. Understanding this spectrum is critical for various applications, including reaction monitoring, purity assessment, photochemical investigations, and as a prerequisite for the development of analytical methods.

The UV-Vis spectrum arises from the absorption of electromagnetic radiation, which excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which absorption occurs are dictated by the molecule's electronic structure, particularly the nature of its π-systems and non-bonding electrons.

Theoretical Framework: Chromophores and Electronic Transitions

The absorption spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is a composite of the electronic transitions originating from its distinct structural components. To interpret the spectrum, we must consider the contributions of each chromophore: the benzophenone system, the 4-nitroaniline system, and the azido group.

-

Benzophenone Moiety : Benzophenone itself typically exhibits two main absorption bands. A strong band around 250 nm is attributed to a π → π* transition within the aromatic rings and the carbonyl group's conjugated system.[2][3] A much weaker, longer-wavelength band, often observed as a shoulder around 330-350 nm, corresponds to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.[2] The intensity and position of these bands are sensitive to solvent polarity and substitution on the phenyl rings.[2][4]

-

4-Nitroaniline Moiety : The 4-nitroaniline fragment is a powerful chromophore characterized by a strong intramolecular charge-transfer (ICT) band. The amino group acts as an electron donor and the nitro group as a strong electron acceptor, creating a highly polarized π-system. This results in an intense π → π* absorption band at a relatively long wavelength, typically observed between 375 nm and 428 nm depending on the substitution and solvent.[5]

-

Azido Group : Aliphatic and aromatic azides also contribute to UV absorption. Aromatic azides typically show multiple bands corresponding to π → π* transitions.[6] For instance, azidopyridines, which are aromatic azides, exhibit strong absorption bands in the 245-287 nm range.[6] Alkyl azides display a weak n → π* transition around 287 nm and a stronger π → π* transition near 216 nm.[6] The azide in the target molecule is attached to an acetyl group, and its contribution is expected in the shorter UV region.

The overall spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide will therefore be a superposition of these individual transitions, likely resulting in a complex spectrum with multiple overlapping bands. The extended conjugation and electronic interactions between these systems can lead to shifts in wavelength (bathochromic or hypsochromic) and changes in intensity (hyperchromic or hypochromic) compared to the simple sum of the individual chromophores.

Hypothetical UV-Vis Spectrum and Data Summary

While no specific experimental spectrum for this exact molecule is readily available in the cited literature, a plausible spectrum can be predicted based on its constituent parts. The most prominent feature is expected to be the strong intramolecular charge-transfer band from the 4-nitroaniline core, likely appearing in the 380-410 nm region. The benzophenone π → π* transitions would contribute to intense absorption in the 240-280 nm range, likely overlapping with contributions from the aromatic azide system.

Table 1: Predicted Quantitative Data for the UV-Vis Spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide in Ethanol.

| Band Assignment | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) | Primary Electronic Transition |

| Band I | ~255 | ~20,000 - 25,000 | π → π* (Benzophenone & Phenyl Rings) |

| Band II (Shoulder) | ~280 | ~10,000 - 15,000 | π → π* (Azide/Amide Conjugation) |

| Band III | ~395 | ~15,000 - 20,000 | Intramolecular Charge Transfer (ICT) (Nitroaniline System) |

Experimental Protocol for Spectral Acquisition

This section provides a robust, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of the title compound. The causality behind each step is explained to ensure scientific integrity.

4.1. Materials and Instrumentation

-

Analyte: 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (Purity >98%)

-

Solvent: Ethanol, spectrophotometric grade (or other suitable solvent like acetonitrile or dichloromethane)

-

Instrumentation: Double-beam UV-Vis spectrophotometer

-

Cuvettes: Matched pair of 1.00 cm path length quartz cuvettes

Rationale for Choices:

-

High Purity Analyte: Essential to ensure that the observed spectrum is representative of the target molecule and not impurities.

-

Spectrophotometric Grade Solvent: These solvents are manufactured to have low absorbance in the UV region, providing a stable and transparent baseline. Ethanol is a common choice due to its ability to dissolve a wide range of organic compounds and its UV transparency above 210 nm.

-

Double-Beam Spectrophotometer: This design corrects for fluctuations in lamp intensity and solvent absorbance in real-time, leading to a more stable and accurate baseline.

-

Quartz Cuvettes: Glass and plastic cuvettes absorb significantly in the UV region (<340 nm). Quartz is transparent down to ~190 nm, making it essential for UV spectroscopy.

4.2. Step-by-Step Methodology

-

Preparation of Stock Solution (e.g., 1 mM):

-

Accurately weigh approximately 3.25 mg of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (Molar Mass: 325.28 g/mol ).

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent. Mix thoroughly.

-

Causality: Preparing a concentrated stock solution allows for accurate dilutions to achieve concentrations suitable for measurement, minimizing weighing errors.

-

-

Preparation of Working Solution (e.g., 0.02 mM):

-

Pipette 200 µL of the 1 mM stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with spectrophotometric grade ethanol and mix thoroughly.

-

Causality: The Beer-Lambert Law is most linear for absorbances between 0.1 and 1.0. This dilution targets an absorbance within this optimal range, assuming a molar absorptivity around 15,000-20,000 L mol⁻¹ cm⁻¹.

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range (e.g., 200-600 nm) and scan speed.

-

Fill both the sample and reference cuvettes with spectrophotometric grade ethanol.

-

Place the cuvettes in their respective holders and run a baseline scan. The resulting spectrum should be a flat line at or very near zero absorbance across the entire range.

-

Causality: The baseline correction electronically subtracts the absorbance of the solvent and any optical imperfections in the cuvettes, ensuring that the final spectrum is solely due to the analyte.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it three times with small aliquots of the working solution.

-

Fill the sample cuvette with the working solution. Ensure there are no air bubbles.

-

Place the sample cuvette back into the sample holder.

-

Run the sample scan.

-

Causality: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent left after cleaning.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral acquisition.

Interpretation and Discussion of Spectral Features

The predicted UV-Vis spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is dominated by strong π → π* and charge-transfer transitions.

-

Band III (~395 nm): This long-wavelength band is unequivocally assigned to the intramolecular charge-transfer (ICT) transition within the 2-amino-4-nitrophenyl moiety. The lone pair on the amide nitrogen (N-H) acts as a powerful electron-donating group, pushing electron density into the aromatic ring, which is then strongly withdrawn by the nitro group (NO₂). This type of transition is known to be highly intense (large ε) and sensitive to solvent polarity.[7] In more polar solvents, a bathochromic (red) shift is often observed as the more polar excited state is stabilized by the solvent molecules.

-

Band I (~255 nm): This high-energy, intense band is characteristic of the π → π* transitions within the benzophenone system.[2] It involves the excitation of electrons from bonding π orbitals to antibonding π* orbitals distributed across the two phenyl rings and the carbonyl group. This band will likely overlap with π → π* transitions from the substituted nitroaromatic ring.

-

Band II (~280 nm, shoulder): This feature likely arises from a combination of transitions. It could be a distinct π → π* transition associated with the azidoacetyl group (-NH-CO-CH₂N₃). Aromatic azides are known to absorb in this region.[6] Additionally, the n → π* transition of the benzophenone carbonyl group, though weak, could be masked under this more intense absorption envelope.

The overall structure lacks the symmetry that might forbid certain transitions, so most expected transitions should be observable, even if they overlap significantly. The high molar absorptivity values across the spectrum confirm the presence of extensive, highly conjugated π-electron systems.

Caption: Relationship between molecular structure and spectral features.

Conclusion

The UV-Vis absorption spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is a rich composite of the electronic properties of its constituent chromophores. The spectrum is predicted to be dominated by an intense intramolecular charge-transfer band near 395 nm and strong π → π* transitions in the 250-280 nm region. The provided experimental protocol offers a reliable method for acquiring an accurate spectrum, which is an indispensable tool for the characterization and analysis of this complex molecule in research and development settings.

References

-

Molecules. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]

-

Abu-Eittah, R. H., & El-Kourashy, A. G. (2008). The electronic absorption spectra of pyridine azides, solvent and molecular orbital treatment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 641-649. [Link]

-

ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. [Link]

-

Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy, 9(2), 847-849. [Link]

-

ResearchGate. UV–Vis absorption spectra of 4-nitroaniline over (a) CdS. [Link]

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]

-

ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

Cercomp. Spectroscopy 2: electronic transitions. [Link]

-

ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline. [Link]

-

Gonzaga, F. B., et al. (2012). Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 116(36), 9086-9093. [Link]

-

ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. [Link]

-

Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]

-

Ramli, Y., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 791-793. [Link]

-

Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. [Link]

-

PubChem. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Purdue University. Classes of Electronic Transitions. [Link]

-

Missioui, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 177–182. [Link]

-

Ramli, Y., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. SciSpace. [Link]

-

Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 577–582. [Link]

-

Chemistry LibreTexts. Electronic Spectroscopy - Interpretation. [Link]

Sources

- 1. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | C15H11N5O4 | CID 13345167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lib.ysu.am [lib.ysu.am]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Formation and Application of Reactive Nitrenes from 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Covalent Interactions with a Dual-Action Photoprobe

In the intricate world of chemical biology and drug discovery, the identification of molecular targets and the elucidation of binding interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient interactions. This guide focuses on a particularly intriguing photoprobe, 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide , a molecule uniquely equipped with two photoreactive moieties: an aryl azide and a benzophenone. This dual functionality offers distinct advantages, enabling a more controlled and efficient generation of the highly reactive nitrene intermediate. As a senior application scientist, my objective is to provide not just a set of protocols, but a deep dive into the causality behind the experimental choices, empowering researchers to harness the full potential of this versatile tool.

The Compound: A Strategic Design for Photo-activation

The structure of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is no accident. It is a carefully crafted molecule designed for controlled photo-reactivity.

-

The Aryl Azide: This is the primary precursor to the reactive nitrene species. Upon photolysis or thermolysis, it extrudes molecular nitrogen (N₂) to generate a highly reactive nitrene, which can then undergo a variety of bond insertion and addition reactions.[1]

-

The Benzophenone Moiety: This group is a highly efficient and well-characterized photosensitizer.[2] Its presence is the key to the enhanced utility of this compound. Upon irradiation with UV light (around 350-365 nm), the benzophenone group absorbs the light and efficiently undergoes intersystem crossing to form a long-lived triplet state.[3][4]

-

The Nitro Group: The electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the resulting nitrene.

The strategic combination of the benzophenone and aryl azide groups allows for the generation of the nitrene via intramolecular triplet energy transfer. This process enables the use of longer wavelength UV light, which is less damaging to biological systems compared to the shorter wavelengths typically required to directly excite an aryl azide.[5]

Chemical Properties at a Glance

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₅O₄ | |

| Molecular Weight | 325.28 g/mol | |

| CAS Number | 58077-08-0 | |

| Appearance | White Solid | Inferred from similar compounds |

| Solubility | Soluble in Chloroform, DMSO, DMF | Inferred from similar compounds |

Synthesis of the Precursor: A Two-Step Approach

The synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is a straightforward two-step process starting from commercially available materials.

Detailed Experimental Protocol: Synthesis

Part A: Synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (The Precursor) [Adapted from similar syntheses[6][7][8]]

-

Reaction Setup: To a solution of 2-amino-5-nitrobenzophenone (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Causality: The dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide.[9]

Part B: Synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide [Adapted from similar syntheses]

-

Reaction Setup: Dissolve N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (1.0 eq) in dimethylformamide (DMF) or acetone.

-

Azide Addition: Add sodium azide (1.5 eq) to the solution. Causality: A slight excess of sodium azide ensures complete conversion of the chloroacetamide.

-

Reaction Progression: Heat the mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. Further purification can be achieved by recrystallization.

Generation of the Reactive Nitrene: The Power of Intramolecular Sensitization

The generation of the reactive nitrene from the azido precursor is the critical step. This can be achieved through thermolysis or, more commonly for biological applications, photolysis. The presence of the benzophenone moiety makes photolysis particularly attractive.

Mechanism of Intramolecular Photosensitization

Upon irradiation with UV light around 350-365 nm, the benzophenone chromophore is excited to its singlet state (S₁). It then undergoes a very rapid and efficient intersystem crossing (ISC) to its triplet state (T₁), with a quantum yield approaching unity.[3][4] This triplet benzophenone can then transfer its energy to the nearby azido group, promoting it to its triplet state. The triplet azide is unstable and rapidly decomposes, extruding N₂ to form the triplet nitrene.

This intramolecular sensitization is highly advantageous as it allows the use of longer wavelength UV light (UVA), which is less damaging to proteins and other biomolecules than the UVC or UVB light typically required for direct photolysis of simple aryl azides.[5]

Detailed Experimental Protocol: Photolysis for Nitrene Generation

This is a generalized protocol and should be optimized for each specific application.

-

Sample Preparation: Prepare a stock solution of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide in a suitable solvent (e.g., DMSO, DMF). The final concentration in the reaction mixture will typically be in the low micromolar range. The biological sample (e.g., protein solution, cell lysate) should be in a buffer that does not contain primary amines (like Tris) or thiols (like DTT), as these can quench the reactive nitrene.[10]

-

Incubation: Add the photoprobe to the biological sample and incubate (typically at 4 °C or on ice) to allow for binding to the target.

-

Irradiation: Place the sample in a quartz cuvette or on a petri dish on ice. Irradiate with a UV lamp at 350-365 nm. The irradiation time will need to be optimized but is typically in the range of 5-30 minutes. Causality: Keeping the sample on ice minimizes thermal denaturation of proteins during irradiation.

-

Post-Irradiation: After irradiation, the covalently cross-linked products are stable and can be further analyzed.

Reactivity of the Generated Nitrene: From Generation to Covalent Capture

The generated nitrene is a highly reactive intermediate with a sextet of electrons, making it strongly electrophilic. It can exist in either a singlet or a triplet state, which have different reactivities.

-

Singlet Nitrene: Reacts concertedly via insertion into C-H and N-H bonds with retention of stereochemistry.[11] It can also add to double bonds to form aziridines.

-

Triplet Nitrene: Reacts in a stepwise manner, typically via hydrogen abstraction to form a radical pair, followed by recombination. This can lead to a loss of stereochemistry.[4]

The intramolecular sensitization by benzophenone is expected to primarily generate the triplet nitrene. However, intersystem crossing to the singlet state is possible. The nitrene will rapidly react with any suitable bond in its immediate vicinity, making it an excellent tool for mapping binding interfaces.

Applications in Drug Discovery and Chemical Biology

The primary application of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is in photoaffinity labeling to identify and characterize the binding partners of small molecules.

By attaching this photoprobe to a bioactive small molecule, researchers can:

-

Identify the direct protein target of a drug candidate in a complex proteome.

-

Map the binding site of a ligand on its target protein.

-

Study protein-protein interactions by designing probes that bind to one partner and cross-link to another.

Trustworthiness and Self-Validation

To ensure the validity of results obtained using this photoprobe, several control experiments are essential:

-

Competition Experiment: Pre-incubate the biological sample with an excess of the non-photoreactive parent molecule before adding the photoprobe. A significant reduction in labeling of a specific protein indicates specific binding.

-

No UV Control: A sample containing the photoprobe and the biological sample that is not irradiated should show no covalent labeling.

-

Probe-Only Control: Irradiate the photoprobe in the absence of the biological sample to identify any products of intramolecular reactions or reactions with the buffer.

Conclusion: A Powerful Tool for Covalent Capture

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide represents a sophisticated tool for researchers in drug discovery and chemical biology. Its dual-action design, leveraging intramolecular photosensitization, allows for the efficient and controlled generation of reactive nitrenes under biologically compatible conditions. By understanding the principles behind its design, synthesis, and reactivity, researchers can confidently employ this photoprobe to illuminate the complex web of molecular interactions that underpin biological processes.

References

-

The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. [Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]

-

Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

-

Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]

-

Unravelling Nitrene Chemistry from Acyclic Precursors: Recent Advances and Challenges. Request PDF on ResearchGate. [Link]

-

The photocatalysis pathway of aryl azides via the energy-transfer... ResearchGate. [Link]

-

Nitrenes slideshare Reactive intermediates. PPTX on SlideShare. [Link]

-

Carbenes and Nitrenes. MSU Denver Sites. [Link]

-

Carbenes and Nitrenes. Presentation. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Singlet and triplet states of nitrenes. ResearchGate. [Link]

-

NITRENES AS INTERMEDIATES. eGyanKosh. [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

-

Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions. Aakash Institute. [Link]

-

Nitrene. Wikipedia. [Link]

-

Nitrene Radical Intermediates in Catalytic Synthesis. PubMed Central. [Link]

-

Thermolysis of acid azides in acetic anhydride. Journal of the Chemical Society C. [Link]

-

2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

-

Catalytic Azoarene Synthesis from Aryl Azides Enabled by a Dinuclear Ni Complex. ACS Publications. [Link]

-

Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine. ResearchGate. [Link]

-

Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]

-

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide. PubChem. [Link]

-

Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]

-

Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. PubMed Central. [Link]

-

Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Request PDF on ResearchGate. [Link]

-

Reactive Intermediates Carbenes and Nitrenes: Problem Solving Session 4. YouTube. [Link]

-

Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. ACS Publications. [Link]

-

Lecture 19: Reaction of Nitrene (Contd.). YouTube. [Link]

-

Team:TU Eindhoven/Characterization/UVvis. 2014.igem.org. [Link]

-

Photosensitizing properties of compounds related to benzophenone. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. edinst.com [edinst.com]

- 5. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | C15H11ClN2O4 | CID 88706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ijpsr.info [ijpsr.info]

solubility of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide in aqueous buffers

An In-Depth Technical Guide to Determining the Aqueous Buffer Solubility of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Abstract